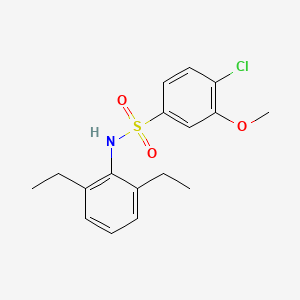
4-chloro-N-(2,6-diethylphenyl)-3-methoxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-(2,6-diethylphenyl)-3-methoxybenzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that is being studied for its potential therapeutic effects in various diseases. This compound has gained significant attention in recent years due to its ability to selectively target certain enzymes and pathways in the body, making it a promising candidate for drug development.
Mécanisme D'action
4-chloro-N-(2,6-diethylphenyl)-3-methoxybenzenesulfonamide selectively inhibits the activity of certain enzymes and pathways in the body, including Bruton's tyrosine kinase (BTK) and interleukin-2-inducible T-cell kinase (ITK). These enzymes are involved in various cellular processes, including cell proliferation, apoptosis, and immune response. By inhibiting these enzymes, 4-chloro-N-(2,6-diethylphenyl)-3-methoxybenzenesulfonamide can modulate these processes, leading to potential therapeutic effects in various diseases.
Biochemical and Physiological Effects:
4-chloro-N-(2,6-diethylphenyl)-3-methoxybenzenesulfonamide has been shown to have various biochemical and physiological effects in preclinical studies. In cancer cells, 4-chloro-N-(2,6-diethylphenyl)-3-methoxybenzenesulfonamide has been shown to decrease cell proliferation and increase apoptosis through inhibition of BTK and other signaling pathways. In autoimmune and inflammatory diseases, 4-chloro-N-(2,6-diethylphenyl)-3-methoxybenzenesulfonamide has been shown to modulate the immune system, leading to decreased inflammation and disease activity.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-chloro-N-(2,6-diethylphenyl)-3-methoxybenzenesulfonamide is its selectivity for certain enzymes and pathways, which allows for targeted inhibition and potential therapeutic effects in specific diseases. However, one limitation of 4-chloro-N-(2,6-diethylphenyl)-3-methoxybenzenesulfonamide is its potential toxicity and side effects, which may limit its clinical use.
Orientations Futures
There are several future directions for research on 4-chloro-N-(2,6-diethylphenyl)-3-methoxybenzenesulfonamide. One area of focus is the development of more selective inhibitors of BTK and ITK, which may lead to improved therapeutic efficacy and reduced toxicity. Additionally, further studies are needed to determine the optimal dosing and administration of 4-chloro-N-(2,6-diethylphenyl)-3-methoxybenzenesulfonamide in various diseases. Finally, clinical trials are needed to evaluate the safety and efficacy of 4-chloro-N-(2,6-diethylphenyl)-3-methoxybenzenesulfonamide in humans.
Méthodes De Synthèse
The synthesis of 4-chloro-N-(2,6-diethylphenyl)-3-methoxybenzenesulfonamide involves a multistep process that starts with the reaction of 2,6-diethylphenol with chlorosulfonic acid to form 4-chloro-3,5-diethylphenylsulfonic acid. This intermediate is then reacted with sodium methoxide to form the corresponding methyl ester, which is subsequently reacted with 4-chloro-3-methoxyaniline to form the final product, 4-chloro-N-(2,6-diethylphenyl)-3-methoxybenzenesulfonamide.
Applications De Recherche Scientifique
4-chloro-N-(2,6-diethylphenyl)-3-methoxybenzenesulfonamide has been shown to have potential therapeutic effects in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. In preclinical studies, 4-chloro-N-(2,6-diethylphenyl)-3-methoxybenzenesulfonamide has demonstrated selective inhibition of certain enzymes and pathways, leading to decreased cell proliferation and increased apoptosis in cancer cells. Additionally, 4-chloro-N-(2,6-diethylphenyl)-3-methoxybenzenesulfonamide has been shown to modulate the immune system, leading to decreased inflammation in autoimmune and inflammatory diseases.
Propriétés
IUPAC Name |
4-chloro-N-(2,6-diethylphenyl)-3-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO3S/c1-4-12-7-6-8-13(5-2)17(12)19-23(20,21)14-9-10-15(18)16(11-14)22-3/h6-11,19H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCFNYYWXBPFGOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NS(=O)(=O)C2=CC(=C(C=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO3S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.9 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

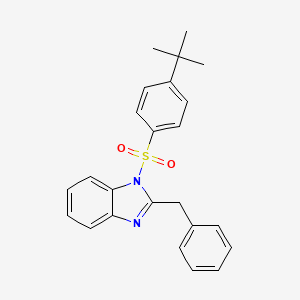
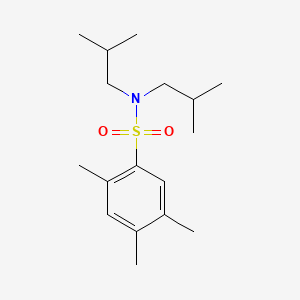
![[4-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]piperazino]-(2,3-dihydro-1,4-benzodioxin-6-yl)methanone](/img/structure/B7454145.png)
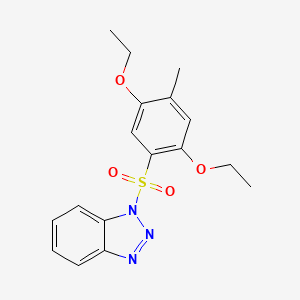
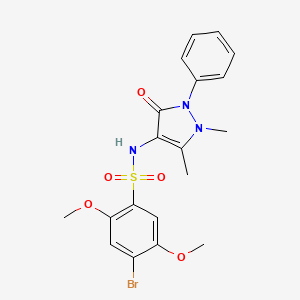
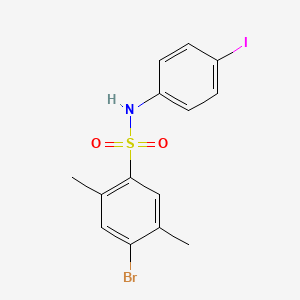
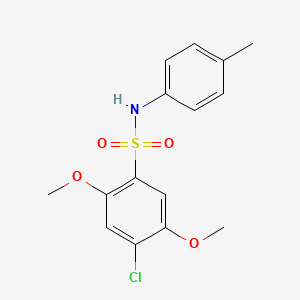
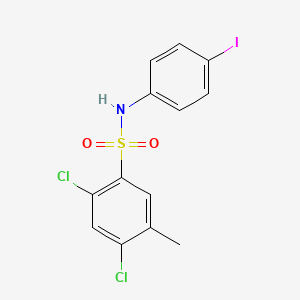
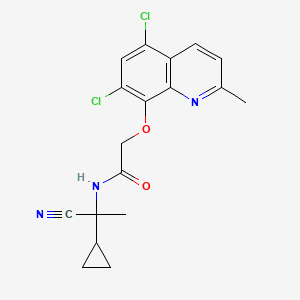
![2-(benzhydrylamino)-N-ethyl-N-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]acetamide](/img/structure/B7454200.png)
![N-[2-(4-tert-butylanilino)-2-oxoethyl]-N'-(4-methoxyphenyl)oxamide](/img/structure/B7454224.png)
![(3S)-2-[2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]-2-oxoethyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B7454229.png)
![[2-oxo-2-[2-propoxy-5-(trifluoromethyl)anilino]ethyl] (E)-2-cyano-3-[2,5-dimethyl-1-(3-methylbutyl)pyrrol-3-yl]prop-2-enoate](/img/structure/B7454234.png)
